1-Allyl-4-(trifluorométhyl)benzène

Vue d'ensemble

Description

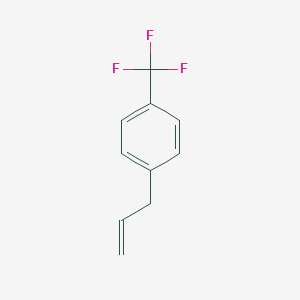

1-Allyl-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C10H9F3. It is also known as 4-(trifluoromethyl)allylbenzene or 4-allylbenzotrifluoride. This compound is characterized by the presence of an allyl group (C3H5) and a trifluoromethyl group (CF3) attached to a benzene ring. It is a colorless liquid or solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Applications De Recherche Scientifique

1-Allyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

1-Allyl-4-(trifluoromethyl)benzene is a semisynthetic derivative of estragole . It’s known to be used as an insecticide and attractant , suggesting that it may interact with specific receptors or enzymes in insects.

Mode of Action

It’s known to be a reactant for the stereoselective preparation of alkenyl nitriles via fecl2-catalyzed oxidation and regioselective intermolecular allylic c-h alkylation with bis-sulfoxide/pd(oac)2 catalyst .

Biochemical Pathways

Its use in the synthesis of alkenyl nitriles suggests that it may play a role in the formation of carbon-carbon bonds .

Result of Action

It’s known to be effective against some fungal species and is used as an insecticide and attractant .

Action Environment

As a reactant in chemical reactions, factors such as temperature, ph, and the presence of catalysts would likely influence its reactivity .

Méthodes De Préparation

1-Allyl-4-(trifluoromethyl)benzene can be synthesized through an alkylation reaction. The specific preparation method involves reacting 1-allylbenzene with trifluoromethane under the catalysis of a base to obtain the desired product[2][2]. This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity.

Analyse Des Réactions Chimiques

1-Allyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form alkenyl nitriles via FeCl2-catalyzed oxidation.

Substitution: It can undergo regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst.

Common reagents and conditions used in these reactions include iron(II) chloride (FeCl2) for oxidation and palladium acetate (Pd(OAc)2) for substitution. The major products formed from these reactions are alkenyl nitriles and alkylated derivatives .

Comparaison Avec Des Composés Similaires

1-Allyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

4-Bromo-α,α,α-trifluorotoluene: This compound has a bromine atom instead of an allyl group, making it more reactive in certain substitution reactions.

4-Chloro-α,α,α-trifluorotoluene: Similar to the bromo derivative, this compound has a chlorine atom, which affects its reactivity and applications.

1-Allyl-4-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

The uniqueness of 1-Allyl-4-(trifluoromethyl)benzene lies in its combination of an allyl group and a trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

1-Allyl-4-(trifluoromethyl)benzene, also known by its CAS number 1813-97-4, is an organic compound characterized by the presence of both an allyl group and a trifluoromethyl group attached to a benzene ring. This unique structure imparts significant biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

1-Allyl-4-(trifluoromethyl)benzene has the molecular formula . The allyl group (C₃H₅) allows for various chemical reactions, while the trifluoromethyl group (CF₃) enhances the compound's stability and hydrophobicity. The compound typically appears as a colorless liquid or solid and is soluble in organic solvents such as ethanol and dichloromethane.

Insecticidal Properties

Research indicates that 1-Allyl-4-(trifluoromethyl)benzene exhibits notable insecticidal activity. It acts as an attractant for certain insect species, making it useful in pest control strategies. Its effectiveness against various fungal species has also been documented, suggesting potential applications in agriculture for managing fungal infections.

The biological activity of 1-Allyl-4-(trifluoromethyl)benzene is linked to its structural characteristics, which enable it to interact with biological systems effectively. Studies suggest that the compound may disrupt cellular processes or metabolic pathways within target organisms, particularly fungi. However, further research is necessary to elucidate the specific molecular mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Allyl-4-(trifluoromethyl)benzene, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 4-Bromo-α,α,α-trifluorotoluene | Contains a bromine atom instead of an allyl group | More reactive in certain substitution reactions |

| 4-Chloro-α,α,α-trifluorotoluene | Contains a chlorine atom | Different reactivity profile compared to trifluoromethyl |

| 1-Allyl-4-fluorobenzene | Contains a fluorine atom instead of trifluoromethyl | Distinct chemical properties due to lack of trifluoromethyl group |

The combination of both allyl and trifluoromethyl groups in 1-Allyl-4-(trifluoromethyl)benzene imparts distinctive chemical properties and reactivity not found in its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of 1-Allyl-4-(trifluoromethyl)benzene:

- Insect Attraction and Pest Control : A study demonstrated that this compound effectively attracted specific insect species, indicating its potential use in developing eco-friendly pest control methods.

- Fungal Inhibition : Research findings suggest that 1-Allyl-4-(trifluoromethyl)benzene can inhibit the growth of various fungal pathogens. This property can be leveraged in agricultural practices to enhance crop protection against fungal diseases.

- Pharmaceutical Applications : The compound's unique structure allows it to serve as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to participate in reactions such as Heck reactions and Suzuki-Miyaura couplings makes it valuable for organic synthesis.

Toxicological Considerations

While exploring the biological activity of 1-Allyl-4-(trifluoromethyl)benzene, it is crucial to consider its safety profile:

- Toxicity Studies : Toxicological assessments indicate that high doses may lead to adverse effects on liver and kidney functions in animal models. A no-observed-adverse-effect level (NOAEL) has been established at approximately 50 mg/kg body weight based on liver and kidney effects observed at higher doses .

- Sensitization Potential : The compound has shown weak sensitization potential in studies involving lymphocyte proliferation assays, indicating that while it may cause some immune response at high concentrations, it is not classified as a strong sensitizer .

Propriétés

IUPAC Name |

1-prop-2-enyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVBWCOLYXWNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463312 | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-97-4 | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-allyl-4-(trifluoromethyl)benzene interact with male Mediterranean fruit flies and what are the downstream effects?

A1: While the exact mechanism of interaction isn't fully elucidated in the provided research, 1-allyl-4-(trifluoromethyl)benzene elicited strong antennal olfactory responses in male Mediterranean fruit flies (Ceratitis capitata) during electroantennography (EAG) tests []. This suggests the compound interacts with olfactory receptors on the flies' antennae, potentially mimicking naturally occurring attractants. This interaction could disrupt typical mating behaviors by interfering with the flies' ability to locate females, potentially offering a novel approach for pest control.

Q2: How does the structure of 1-allyl-4-(trifluoromethyl)benzene compare to other attractive compounds identified in the study, and what does this suggest about structural features important for attraction?

A2: 1-Allyl-4-(trifluoromethyl)benzene shares structural similarities with other potent attractants identified in the study, such as estragole, 4-allyltoluene, and 2-allylphenol []. These compounds all possess an aromatic ring structure with an allyl group substituent, suggesting this structural motif is important for olfactory receptor binding and subsequent attraction in male C. capitata. Interestingly, 1-allyl-4-(trifluoromethyl)benzene, which contains a trifluoromethyl group, elicited the strongest EAG response among all tested compounds, indicating the potential for enhanced activity with this specific substitution []. This finding highlights the importance of exploring variations in aromatic substituents for optimizing attractant potency in future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.